(4-Nitrophenyl)methyl 3-bromobenzoate

Description

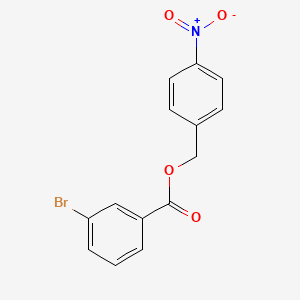

(4-Nitrophenyl)methyl 3-bromobenzoate is an aromatic ester compound characterized by a benzoyl group substituted with a bromine atom at the 3-position and a 4-nitrophenylmethyl ester group. This structure combines electron-withdrawing substituents (nitro and bromo groups) that significantly influence its physicochemical properties and reactivity.

Key structural features include:

- Ester linkage: Connects the 3-bromobenzoyl moiety to the 4-nitrophenylmethyl group.

- Substituent effects: The nitro group at the para position on the phenyl ring and bromine at the meta position on the benzoyl ring create distinct electronic and steric environments.

Properties

IUPAC Name |

(4-nitrophenyl)methyl 3-bromobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrNO4/c15-12-3-1-2-11(8-12)14(17)20-9-10-4-6-13(7-5-10)16(18)19/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLLXUCKFMIPUFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Nitrophenyl)methyl 3-bromobenzoate typically involves the esterification of 3-bromobenzoic acid with (4-nitrophenyl)methanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-Nitrophenyl)methyl 3-bromobenzoate can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the 3-bromobenzoate moiety can be replaced by nucleophiles such as amines or thiols.

Reduction: The nitro group in the 4-nitrophenyl moiety can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-bromobenzoic acid and (4-nitrophenyl)methanol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar aprotic solvents like dimethylformamide (DMF).

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst, or using sodium borohydride (NaBH4) in ethanol.

Ester Hydrolysis: Aqueous sodium hydroxide (NaOH) for basic hydrolysis or hydrochloric acid (HCl) for acidic hydrolysis.

Major Products

Nucleophilic Substitution: Substituted benzoates depending on the nucleophile used.

Reduction: (4-Aminophenyl)methyl 3-bromobenzoate.

Ester Hydrolysis: 3-Bromobenzoic acid and (4-nitrophenyl)methanol.

Scientific Research Applications

(4-Nitrophenyl)methyl 3-bromobenzoate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Materials Science: The compound can be used in the development of photoactive materials and polymers.

Biological Studies: It may be used as a probe in biochemical assays to study enzyme activities and interactions.

Medicinal Chemistry:

Mechanism of Action

The mechanism of action of (4-Nitrophenyl)methyl 3-bromobenzoate depends on the specific application and the chemical reactions it undergoes. For instance, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons from the reducing agent.

Comparison with Similar Compounds

Methyl 3-Bromobenzoate

Structure : Simpler ester with a methyl group instead of the 4-nitrophenylmethyl group.

Properties :

- Boiling point : 139–140°C at 35 mmHg (), lower than expected for (4-nitrophenyl)methyl 3-bromobenzoate due to reduced molecular weight and lack of nitro group .

- Reactivity : Bromine at the meta position may undergo electrophilic aromatic substitution, but the absence of a nitro group limits hydrogen-bonding interactions.

| Property | Methyl 3-Bromobenzoate | This compound (Inferred) |

|---|---|---|

| Molecular Weight | 215.04 g/mol | ~336.1 g/mol (estimated) |

| Boiling Point | 139–140°C (35 mmHg) | Likely >250°C (higher polarity and MW) |

| Key Reactivity | Bromine substitution | Bromine substitution + nitro reduction |

4-Formyl-2-nitrophenyl 3-Nitro-2-methylbenzoate (Compound I, )

Structure : Features a formyl-nitroaryl group and a 3-nitro-2-methylbenzoate group.

Key Differences :

- Dihedral angles : The benzene rings in Compound I form a near-planar arrangement (4.96° dihedral angle), unlike homologs with bromo (62.90°) or chloro (19.55°) substituents .

- Intermolecular interactions : Weak C–H⋯O bonds in Compound I create helical chains, whereas bulkier substituents like bromine may disrupt such packing in this compound.

| Property | Compound I | This compound |

|---|---|---|

| Dihedral Angle | 4.96° | Likely larger (bromo increases steric bulk) |

| Hydrogen Bonding | C–H⋯O interactions | Potential nitro-mediated H-bonding |

Methyl (Z)-2-Nitro-3-(4-nitrophenyl)propan-1-ol Derivatives ()

Reactivity Insight : Nitro groups in similar esters influence reaction pathways. For example, Diels-Alder reactions yield stereoisomers depending on nitro positioning . In this compound, the nitro group may direct electrophilic attacks to specific positions or participate in reduction reactions (e.g., nitro to amine, as in ) .

Triazine-Based Brominated Esters ()

Structural Complexity : Bromine in triazine derivatives (e.g., Compound 5l) is part of a larger heterocyclic system, enabling diverse reactivity. In contrast, this compound’s bromine is more accessible for substitutions or cross-coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.